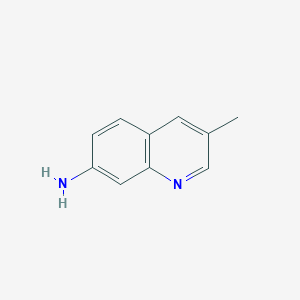

3-Methylquinolin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

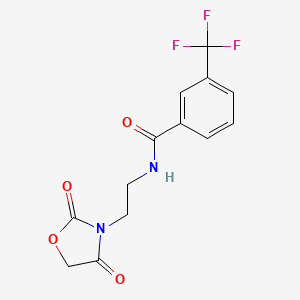

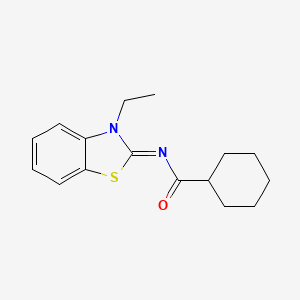

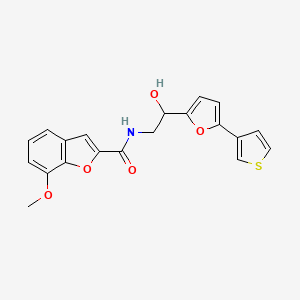

3-Methylquinolin-7-amine is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .

Synthesis Analysis

There are plenty of articles reporting syntheses of the main scaffold of quinoline and its functionalization for biological and pharmaceutical activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular formula of this compound is C10H10N2 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

The Combes/Conrad–Limpach reaction is the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Physical And Chemical Properties Analysis

The molecular weight of this compound is 158.2 .Scientific Research Applications

Neurological Research

Compounds similar to 3-Methylquinolin-7-amine, such as tetrahydroisoquinolines, have been identified as endogenous amines in the brain. These substances have been linked to neurological conditions, including Parkinson's disease. For instance, 1,2,3,4-tetrahydroisoquinoline and its methylated derivative have been found in non-treated rat brains, suggesting their potential role as endogenous substances that could induce parkinsonism (Kohno, Ohta, & Hirobe, 1986). Furthermore, the presence of 2-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline in both parkinsonian and normal human brains has been documented, indicating its relevance to Parkinson's disease research (Niwa, Takeda, Yoshizumi, Tatematsu, Yoshida, Dostert, Naoi, & Nagatsu, 1991).

Pharmacological Studies

The pharmacological properties of this compound analogues have been extensively studied. For example, 3-Methyl-1,2,3,4-tetrahydroisoquinolines have been explored as inhibitors of phenylethanolamine N-methyltransferase (PNMT), balancing pKa and steric effects to optimize selectivity and potency. This research demonstrates the utility of these compounds in designing pharmacological agents with specific target activity (Grunewald, Seim, Lu, Makboul, & Criscione, 2006). Additionally, the synthesis of 2-chloroquinoline derivatives as non-azoles antimycotic agents, incorporating 2-chloroquinoline as a lipophilic domain, underscores the versatility of these compounds in generating novel treatments for fungal infections (Kumar, Bawa, Drabu, & Panda, 2011).

Material Science

In material science, the fluorescence sensing properties of quinoline-based isomers, including those structurally related to this compound, have been explored for metal ion detection. These studies highlight the ability of such compounds to serve as chemosensors, with potential applications in environmental monitoring and analytical chemistry (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018).

Antidepressant and Anticancer Research

Certain isoquinoline derivatives have shown promise as atypical antidepressants, indicating the potential of this compound analogues in mental health treatment. For example, cis-1,3,4,6,7,11b-Hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a] isoquinoline, designed as a rigid analogue of mianserin, has exhibited excellent atypical antidepressant activity (Griffith, Gentile, Robichaud, & Frankenheim, 1984). Additionally, the cytotoxic evaluation of quinolin-8-ylmethanamines against cancer cells further underscores the potential therapeutic applications of these compounds (Jeong, Mishra, Dey, Oh, Han, Lee, Kim, Park, & Kim, 2017).

Mechanism of Action

Target of Action

3-Methylquinolin-7-amine, a derivative of quinoline, is known to have significant biological and pharmaceutical activities . Quinoline and its derivatives are important pharmacophoric moieties and play a major role in medicinal chemistry . They are known to target various proteins in the PI3K/AKT/mTOR pathway, which plays a role in multiple cancers by apoptosis and cell proliferation .

Mode of Action

The interaction of this compound with its targets involves binding to the proteins in the PI3K/AKT/mTOR pathway . This binding can inhibit the function of these proteins, thereby affecting the signaling pathway. The exact mode of action of this compound is still under investigation.

Biochemical Pathways

The PI3K/AKT/mTOR pathway is a key signaling pathway that plays a role in cell proliferation and survival . When this compound binds to the proteins in this pathway, it can inhibit their function and disrupt the signaling pathway. This can lead to the inhibition of cell proliferation and induction of apoptosis, thereby exerting its anticancer effects .

Pharmacokinetics

It is predicted to satisfy the adme profile

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anticancer activity. By inhibiting the PI3K/AKT/mTOR pathway, this compound can inhibit cell proliferation and induce apoptosis in cancer cells . This can lead to the reduction of tumor growth and potentially contribute to the treatment of cancer.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions

Safety and Hazards

Future Directions

Quinoline and its derivatives have potential for industrial and medicinal applications . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the future direction could involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name |

3-methylquinolin-7-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-4-8-2-3-9(11)5-10(8)12-6-7/h2-6H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRSQUYBSAOHLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)N)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2869802.png)